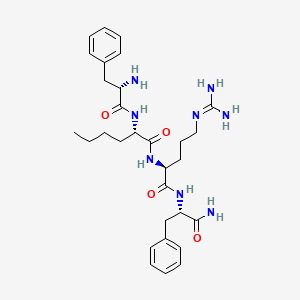
H-Phe-Nle-Arg-Phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Nle-Arg-Phe-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and by-products .
化学反応の分析
Types of Reactions
H-Phe-Nle-Arg-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residue in related peptides can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in related peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activities .
科学的研究の応用
H-Phe-Nle-Arg-Phe-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neuromodulation and muscle contraction.
Medicine: Explored for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of peptide-based drugs and bioactive compounds
作用機序
The mechanism of action of H-Phe-Nle-Arg-Phe-NH2 involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound is known to interact with G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior .
類似化合物との比較
H-Phe-Nle-Arg-Phe-NH2 is unique compared to other similar compounds due to its specific amino acid sequence and biological activity. Similar compounds include:
H-Phe-Met-Arg-Phe-NH2: Another FMRFamide-related peptide with similar neuromodulatory effects.
H-Phe-D-met-arg-phe-NH2: A peptide with a different stereochemistry, affecting its biological activity.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties.
These compounds share structural similarities but differ in their specific amino acid sequences and resulting biological activities.
特性
CAS番号 |
83903-26-8 |
|---|---|
分子式 |
C30H44N8O4 |
分子量 |
580.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C30H44N8O4/c1-2-3-15-23(36-27(40)22(31)18-20-11-6-4-7-12-20)28(41)37-24(16-10-17-35-30(33)34)29(42)38-25(26(32)39)19-21-13-8-5-9-14-21/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,40)(H,37,41)(H,38,42)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
InChIキー |
ADPWXDVLUQPBQP-QORCZRPOSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
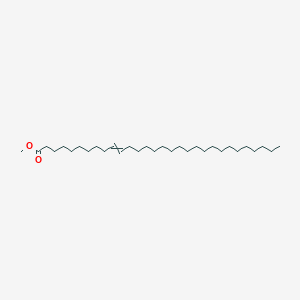
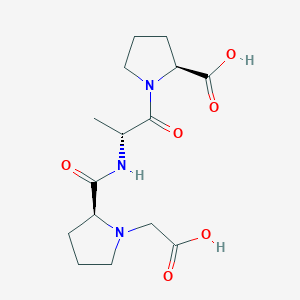
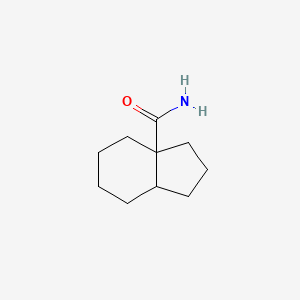
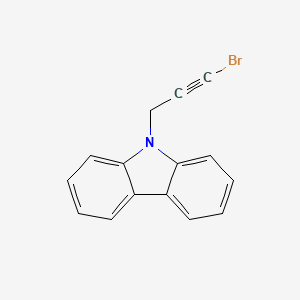
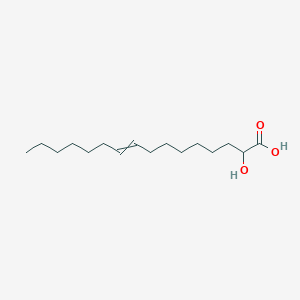

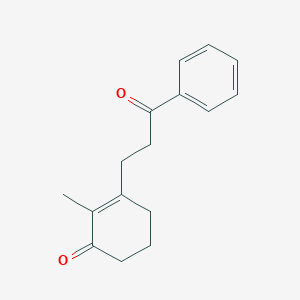
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
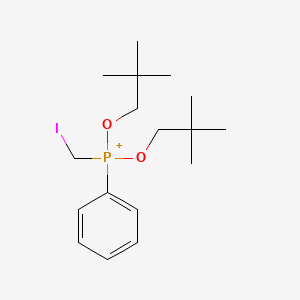
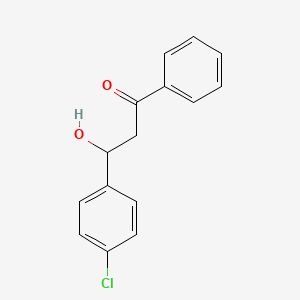
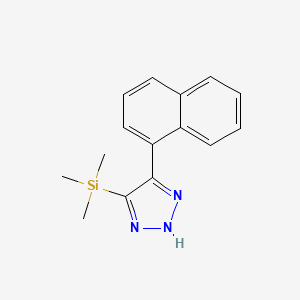
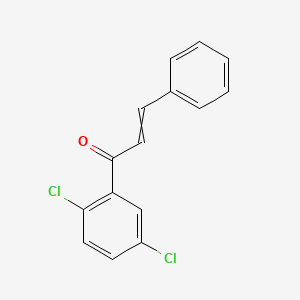
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
